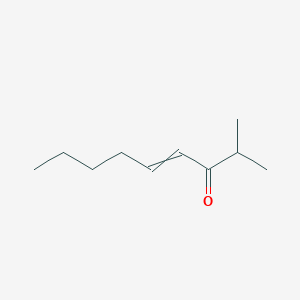
Theophylline, 8-(hexylthio)dithio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8-(hexylthio)dithio- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hexylthio)dithio- typically involves the introduction of hexylthio and dithio groups to the theophylline molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiolation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Theophylline, 8-(hexylthio)dithio- would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Theophylline, 8-(hexylthio)dithio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the hexylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
科学研究应用
Chemistry: It can be used as a model compound to study the effects of thio and dithio groups on the chemical reactivity and stability of xanthine derivatives.
Biology: The compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research could explore its potential as a therapeutic agent, particularly in the treatment of respiratory diseases or other conditions where theophylline is already used.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of Theophylline, 8-(hexylthio)dithio- would likely involve similar pathways to theophylline, including:
Phosphodiesterase Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocking adenosine receptors, which can result in bronchodilation and other physiological effects.
Histone Deacetylase Activation: Potentially activating histone deacetylase, which can influence gene expression and inflammatory responses.
相似化合物的比较
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
The addition of hexylthio and dithio groups to theophylline makes Theophylline, 8-(hexylthio)dithio- unique in terms of its chemical properties and potential applications. These modifications can alter its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
6466-22-4 |
|---|---|
分子式 |
C13H20N4S3 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI 键 |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


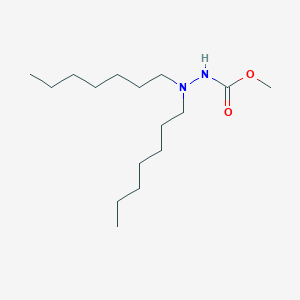
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

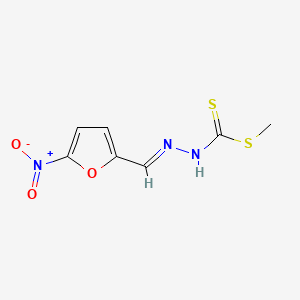
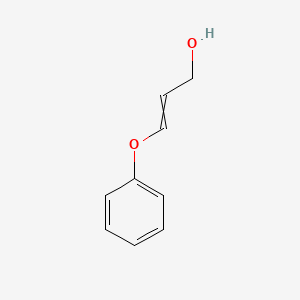
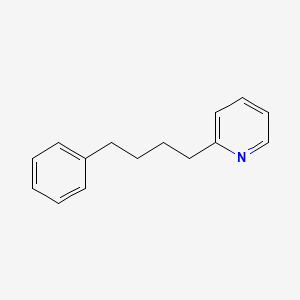
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
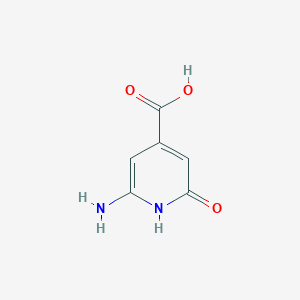
![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
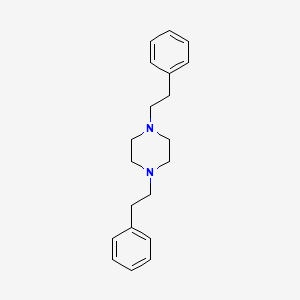
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

